2,4-Xylenesulfonic acid monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

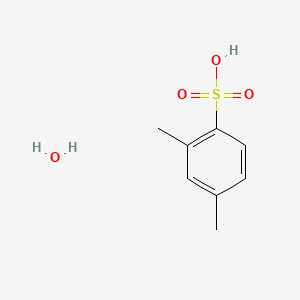

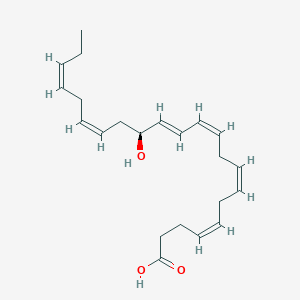

2,4-Xylenesulfonic Acid monohydrate, also known by its CAS number 58811-92-0, is a research chemical . It is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular formula of 2,4-Xylenesulfonic Acid monohydrate is C8H12O4S . Its molecular weight is 204.24 g/mol . The InChI string representation of its structure isInChI=1S/C8H10O3S.H2O/c1-6-3-4-8 (7 (2)5-6)12 (9,10)11;/h3-5H,1-2H3, (H,9,10,11);1H2 . Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Xylenesulfonic Acid monohydrate include a molecular weight of 204.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Protective Group for Amines

2,4-Xylenesulfonic acid monohydrate has been utilized in the development of a fluorinated 2,6-xylenesulfonyl group as a protective group for amines. This sulfonyl group, when attached to amines, exhibits stability under various conditions including acidic, basic, and reductive environments, and can be cleaved under mild conditions with a thiolate (Katayama et al., 2023).

Solid-State Systems

Research into the polymorphic forms of 2,4-diaminobenzenesulfonic acid, a molecule structurally similar to 2,4-xylenesulfonic acid monohydrate, has uncovered a rich solid-state system. This research has led to the preparation of various hydrates and polymorphic forms, enhancing our understanding of simple molecular systems in solid states (Rubin-Preminger & Bernstein, 2003).

Synthesis of Polysubstituted Pyrroles

2,4-Xylenesulfonic acid monohydrate has found application in organocatalysis, particularly in the synthesis of polysubstituted pyrroles through a three-component reaction of 1,2-diones, aldehydes, and arylamines. This method offers an efficient approach to generating polysubstituted pyrroles under mild reaction conditions (Zheng et al., 2015).

Renewable Chemical Production

In the context of sustainable chemistry, 2,4-xylenesulfonic acid monohydrate-related research has contributed to the development of renewable p-xylene production from biomass feedstocks. This is achieved through a catalytic process that involves the Diels–Alder cycloaddition of 2,5-dimethylfuran and ethylene, followed by dehydration, showcasing a pathway towards renewable chemicals (Cho et al., 2017).

Preparation of Hydrotropes for Detergents

The compound has also been explored in the preparation of hydrotropes for detergents, showcasing its potential in enhancing the solubility of surfactants in concentrated liquid detergents. This research underscores the role of xylenesulfonic acids in industrial applications, particularly in the formulation of cleaning products (Kamoun & Chaâbouni, 2000).

Safety and Hazards

2,4-Xylenesulfonic Acid monohydrate is considered moderately toxic . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Eigenschaften

IUPAC Name |

2,4-dimethylbenzenesulfonic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.H2O/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUCBEFDSITHBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)O)C.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872343 |

Source

|

| Record name | 2,4-Xylenesulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Xylenesulfonic acid monohydrate | |

CAS RN |

58811-92-0 |

Source

|

| Record name | 2,4-Xylenesulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)

![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)

![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)

dimethylsilane](/img/structure/B569581.png)